molecular formula C38H58O14 B14640407 Urechitoxin CAS No. 56774-61-9

Urechitoxin

Cat. No.: B14640407
CAS No.: 56774-61-9
M. Wt: 738.9 g/mol
InChI Key: ITYAEKHTQKSNBZ-LZDXGJHISA-N
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Description

. It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urechitoxin involves the glycosylation of oleandrigenin with a sugar moiety. The reaction typically requires the use of a glycosyl donor and an acid catalyst under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Nerium oleander. The plant material is processed to isolate the glycoside, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Urechitoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .

Scientific Research Applications

Urechitoxin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.

    Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.

    Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.

    Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.

Mechanism of Action

Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: Urechitoxin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways involved in cardiac function .

Properties

CAS No.

56774-61-9

Molecular Formula

C38H58O14

Molecular Weight

738.9 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1

InChI Key

ITYAEKHTQKSNBZ-LZDXGJHISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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